4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile
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Overview
Description
4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2O It is a derivative of benzonitrile, where the amino group is substituted with a 2-hydroxy-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile typically involves the reaction of benzonitrile with 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 2-hydroxy-2-methylpropyl group.
4-Aminobenzonitrile: Similar structure but without the hydroxyl group.
4-(2-Hydroxyethyl)aminobenzonitrile: Contains a different substituent on the amino group.
Uniqueness
4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Biological Activity
4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, also known as a derivative of benzonitrile, has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a hydroxyl group and a nitrile group, which may interact with various biological targets, influencing its pharmacological properties. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
The presence of the hydroxyl group allows for hydrogen bonding, while the nitrile group can participate in nucleophilic addition reactions, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biomolecules, enhancing solubility and bioavailability. The nitrile group may facilitate nucleophilic attack on electrophilic centers in target proteins or enzymes.
Interaction with Enzymes
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as lipoxygenases (LOXs), which are involved in inflammatory processes. For instance, derivatives have shown potency against platelet-type 12-(S)-LOX, suggesting potential applications in treating inflammatory conditions and related diseases .
In Vitro Studies
Recent studies have explored the biological activities of compounds related to this compound:
- Anti-inflammatory Activity : Inhibition of LOXs has been documented, indicating potential use in managing inflammation-related disorders.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting pathways involved in cell growth and apoptosis .
Case Studies
- Platelet Aggregation Inhibition : A study demonstrated that certain analogs effectively inhibited calcium mobilization and aggregation in human platelets, highlighting their role in thrombotic diseases .
- Cytotoxicity Against Cancer Cells : Another investigation evaluated the cytotoxic effects on various cancer cell lines, revealing that certain modifications to the benzonitrile scaffold enhanced potency against specific types of cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of Benzonitrile Core : Starting from an appropriate aniline derivative.
- Hydroxylation : Introducing the hydroxyl group via nucleophilic substitution or oxidation reactions.
Table: Summary of Biological Activities
Properties
CAS No. |
592555-25-4 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-[(2-hydroxy-2-methylpropyl)amino]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(2,14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13-14H,8H2,1-2H3 |
InChI Key |
GJEGSJHLDDNGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
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